molecular formula C12H8BrN3O B11782324 1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one

1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one

Katalognummer: B11782324
Molekulargewicht: 290.11 g/mol
InChI-Schlüssel: HUVMCAXKDXZXGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines a bromopyridine moiety with a benzimidazole core

Vorbereitungsmethoden

The synthesis of 1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine-3-carboxylic acid and o-phenylenediamine.

    Cyclization Reaction: The carboxylic acid group of 5-bromopyridine-3-carboxylic acid is activated, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an amide bond with o-phenylenediamine. This intermediate then undergoes cyclization to form the benzimidazole ring.

    Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) to facilitate the cyclization process.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Analyse Chemischer Reaktionen

1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).

    Oxidation and Reduction: The benzimidazole core can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with hydrogen peroxide can yield N-oxide derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Due to its unique electronic properties, the compound is explored for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound is used as a probe in biological studies to investigate its interactions with proteins and nucleic acids, providing insights into its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:

    1-(5-Chloropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    1-(5-Methylpyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one: The presence of a methyl group instead of a bromine atom can influence the compound’s electronic properties and interactions with biological targets.

    1-(5-Nitropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one:

Eigenschaften

Molekularformel

C12H8BrN3O

Molekulargewicht

290.11 g/mol

IUPAC-Name

3-(5-bromopyridin-3-yl)-1H-benzimidazol-2-one

InChI

InChI=1S/C12H8BrN3O/c13-8-5-9(7-14-6-8)16-11-4-2-1-3-10(11)15-12(16)17/h1-7H,(H,15,17)

InChI-Schlüssel

HUVMCAXKDXZXGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC(=CN=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.